molecular formula C10H12N2O2 B1517923 7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1116232-42-8

7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1517923
CAS No.: 1116232-42-8
M. Wt: 192.21 g/mol
InChI Key: AAMQCKSOIQPQIK-UHFFFAOYSA-N
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Description

7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of various tetrahydroisoquinoline derivatives, including those related to "7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one," has been reported, with these compounds exhibiting diverse biological activities. For instance, some derivatives have shown a transient increase in locomotor activity in mice, suggesting potential neuroactive properties (Nakagawa et al., 1996).

  • Further chemical modifications of tetrahydroquinolines have led to the development of compounds with potent antitumor activities. Among these, certain aminoquinone derivatives have demonstrated significant cytotoxic effects against various human tumor cell lines, indicating their potential in cancer therapy (Delgado et al., 2012).

Pharmacological Selectivity and Inhibition

  • The role of acidic hydrogen in certain tetrahydroisoquinoline derivatives has been studied for their selective inhibition of phenylethanolamine N-methyltransferase (PNMT) versus alpha 2-adrenoceptor, demonstrating the nuanced pharmacological selectivity achievable through structural modification (Grunewald et al., 1997).

Enantioselective Synthesis

  • The enantioselective synthesis of tetrahydroisoquinoline derivatives has been achieved, providing enantiomerically pure compounds. These studies are important for the development of drugs with specific stereochemical preferences, which can have significant implications for their pharmacological profile (Forró et al., 2016).

Antimicrobial and Antileishmanial Activity

  • Some tetrahydroisoquinoline derivatives have been evaluated for their antimicrobial and antileishmanial activities, identifying compounds with promising efficacy against pathogenic microorganisms. This suggests potential applications in treating infections and diseases caused by these microorganisms (Berman & Lee, 1983).

Safety and Hazards

The safety and hazards associated with 7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one are not specified in the available resources .

Properties

IUPAC Name

7-amino-6-methoxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-9-4-6-2-3-10(13)12-8(6)5-7(9)11/h4-5H,2-3,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMQCKSOIQPQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-(methyloxy)-7-nitro-3,4-dihydro-2(1H)-quinolinone (485 mg, 2.18 mmol) was taken in ethyl acetate (10 mL) and methanol (50 mL). Dimethylformamide (10 mL) was added and the mixture heated to ensure dissolution. 10% palladium on carbon (581 mg, Aldrich) was added and the reaction stirred under 60 psi hydrogen pressure for 16 h. The pressure was released, the reaction vessel evacuated, and back-filled with nitrogen twice. The mixture was filtered through celite and the filtrate was concentrated to provide 7-amino-6-(methyloxy)-3,4-dihydro-2(1H)-quinolinone (387 mg, 2.02 mmol, 92%). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.32-2.37 (m, 2 H), 2.66-2.72 (m, 2 H), 3.69 (s, 3 H), 4.63 (s, 2 H), 6.20 (s, 1 H), 6.60 (s, 1 H), 9.70 (s, 1 H); ESIMS (M+H)+=193.
Quantity
485 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
581 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
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7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
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7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
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7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 5
7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 6
7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one

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